2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime
Description
IUPAC Naming and Structural Features
The IUPAC name for this compound is (1E)-2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime . Key structural components include:
- 2-Methyl-2-(phenylsulfanyl)propanal backbone : A branched aldehyde with a phenylsulfanyl (-SPh) substituent at the second carbon.
- O-(4-Nitrobenzyl)oxime : A nitrobenzyl-protected oxime group derived from hydroxylamine and 4-nitrobenzyl chloride.
Historical Development and Discovery Timeline
While specific discovery dates are not documented in available literature, the compound’s synthesis aligns with mid-20th-century advances in oxime chemistry and nitrobenzyl protection strategies. Key synthetic milestones include:
- Oximation of aldehydes : Hydroxylamine condensation with aldehydes became routine by the 1960s, enabling oxime formation.
- Nitrobenzyl protection : Introduced in the 1970s for stabilizing oximes in multistep syntheses.
- Phenylsulfanyl incorporation : Early 21st-century methods optimized sulfanyl group introduction via thiophenol alkylation.
Properties
IUPAC Name |
(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSHAZPEPZTDMI-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-methyl-2-(phenylsulfanyl)propanal: This step involves the reaction of 2-methylpropanal with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide.
Oximation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride to form the oxime.
Nitrobenzylation: Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxime-Specific Transformations
The oxime group participates in characteristic reactions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ (acidic) or OH⁻ (basic) | 2-Methyl-2-(phenylsulfanyl)propanal | Nitrobenzyl group remains intact |
| Reduction | NaBH₄, LiAlH₄, or H₂/Pd-C | Primary amine derivative | Selective reduction of C=N bond |
| Cycloaddition | AlCl₃, ⁿBu₄N (low temp) | α-Carbonyloxime intermediates | Metal-mediated nitrosation |
Mechanistic Notes :
-
Hydrolysis under acidic conditions generates the parent aldehyde via protonation of the oxime nitrogen.
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Reduction with NaBH₄ proceeds via hydride attack at the imine carbon, yielding an amine .
Metal-Mediated Reactions
Transition metals facilitate unique transformations:
Mechanistic Notes :
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Iron catalysts enable H₂-driven reduction of nitro groups, forming reactive nitroso intermediates .
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Copper stabilizes radical species during sulfonylation, with water contributing the oxime oxygen .
Nitrobenzyl Group Reactivity
The 4-nitrobenzyl moiety undergoes selective modifications:
Mechanistic Notes :
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Nitro reduction proceeds via sequential electron transfer, forming an amine without disrupting the oxime .
Phenylsulfanyl Group Transformations
The sulfur center exhibits redox activity:
Mechanistic Notes :
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Oxidation with mCPBA generates sulfoxides via electrophilic oxygen transfer.
Key Research Findings
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Industrial Scalability : Continuous flow reactors improve yield (>80%) and purity in oxime hydrolysis.
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Biological Relevance : Metal complexes of this oxime show promise as enzyme inhibitors due to S/N chelation .
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Stability : The nitrobenzyl group enhances thermal stability, enabling reactions at elevated temperatures .
This compound’s multifunctional design allows tailored modifications across its reactive sites, making it valuable in organic synthesis, catalysis, and medicinal chemistry. Further studies should explore its photochemical behavior and enantioselective applications.
Scientific Research Applications
Research indicates that compounds similar to 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime may exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents .
Synthetic Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in:
- Synthesis of Oximes : The oxime functional group is crucial in organic chemistry for synthesizing various derivatives, including pharmaceuticals and agrochemicals .
Drug Development
The structural characteristics of this compound allow it to be explored in drug design:
- Targeting Enzymes : Compounds with similar functionalities may interact with specific enzymes, making them candidates for developing enzyme inhibitors or modulators .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.
Comparison with Similar Compounds
2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime can be compared with similar compounds such as:
2-methyl-2-(phenylsulfanyl)propanal oxime: Lacks the nitrobenzyl group, resulting in different chemical reactivity and biological activity.
2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oxime:
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime: The presence of a chloro group affects the compound’s reactivity and potential use in various applications.
These comparisons highlight the unique features of this compound, particularly its redox properties and potential biological activity.
Biological Activity
Chemical Identity
2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, with CAS No. 306979-79-3, is a compound characterized by its unique structure, which includes a phenylsulfanyl group, a nitrobenzyl group, and an oxime functional group. Its molecular formula is , and it has a molecular weight of approximately 330.4 g/mol .
Synthesis
The synthesis of this compound typically involves three main steps:
- Formation of 2-methyl-2-(phenylsulfanyl)propanal : This is achieved by reacting 2-methylpropanal with phenylsulfanyl chloride in the presence of a base.
- Oximation : The aldehyde undergoes reaction with hydroxylamine hydrochloride to form the oxime.
- Nitrobenzylation : Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.
Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme function and cellular signaling pathways. Specific mechanisms include:
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated .
Case Studies and Research Findings
- Oxidative Stress Research : A study investigated the effects of this compound on oxidative stress markers in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for diseases characterized by oxidative damage.
- Enzyme Activity Assays : In vitro assays demonstrated that varying concentrations of the compound could modulate enzyme activity related to detoxification processes. The results showed a dose-dependent inhibition effect on specific cytochrome P450 enzymes, which are crucial for drug metabolism .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-methyl-2-(phenylsulfanyl)propanal oxime | Lacks nitrobenzyl group | Lower reactivity and antioxidant potential |
| 2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oxime | Contains methoxy group | Different enzyme inhibition profile |
| 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime | Contains chloro group | Enhanced reactivity due to electron-withdrawing nature |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the condensation of 2-methyl-2-(phenylsulfanyl)propanal with hydroxylamine to form the oxime intermediate. Use anhydrous ethanol as a solvent under reflux (70–80°C) for 4–6 hours.
- Step 2 : Introduce the 4-nitrobenzyl group via nucleophilic substitution. Employ 4-nitrobenzyl bromide in the presence of a base like K₂CO₃ in DMF at 60°C for 12 hours .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography using gradient elution. Yield improvements (~65–75%) require strict moisture control and inert atmospheres (N₂/Ar) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Recommended Techniques :
- NMR :
- ¹H NMR : Look for the oxime proton (δ 8.2–8.5 ppm) and aromatic protons from the phenylsulfanyl (δ 7.3–7.6 ppm) and 4-nitrobenzyl groups (δ 8.1–8.3 ppm).
- ¹³C NMR : Confirm the aldehyde carbon (δ ~200 ppm) conversion to oxime (δ ~150 ppm) .
- IR : Key stretches include C=N (1630–1650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ peaks matching the molecular weight (C₁₇H₁₆N₂O₃S: 328.09 g/mol).
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic and steric effects influencing the reactivity of the oxime and nitrobenzyl groups?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-311G**) to map molecular orbitals and electrostatic potential surfaces. Analyze the oxime’s nucleophilicity and the nitro group’s electron-withdrawing effects .
- Transition State Modeling : Simulate the nucleophilic substitution mechanism for 4-nitrobenzyl attachment. Compare activation energies under varying solvents (DMF vs. THF) .
Q. How might researchers resolve contradictions in reported melting points or spectral data for this compound?
- Troubleshooting :
- Purity Analysis : Use HPLC (C18 column, acetonitrile:water 60:40) to detect impurities (e.g., unreacted aldehyde or sulfanyl byproducts). Cross-reference with pharmacopeial impurity profiling methods .
- Crystallization Studies : Recrystallize from ethanol/water mixtures. Compare DSC thermograms with NIST reference data to confirm polymorphic consistency .
Q. What experimental strategies can validate the stability of this oxime derivative under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via UV-Vis (λ = 270 nm for nitrobenzyl absorption) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify hydrolytic cleavage points (e.g., oxime or sulfanyl bonds) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
